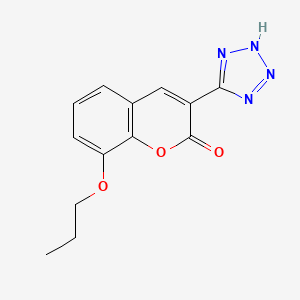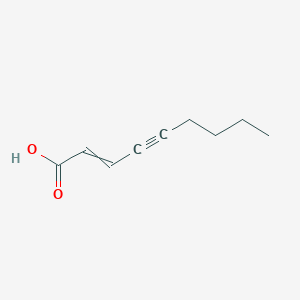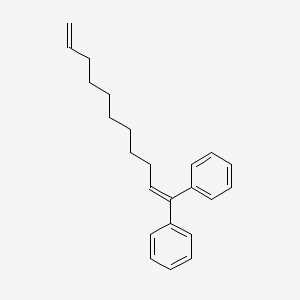
1,1'-(Undeca-1,10-diene-1,1-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene is an organic compound with the molecular formula C23H28. It is characterized by the presence of two benzene rings connected by an 11-carbon chain with double bonds at the first and tenth positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene typically involves the coupling of benzyl radicals with an 11-carbon chain containing double bonds at the first and tenth positions. The reaction conditions often require the presence of a catalyst to facilitate the coupling process .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly used
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives
科学的研究の応用
1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene involves its interaction with various molecular targets. The double bonds in the compound can participate in electrophilic addition reactions, while the benzene rings can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various intermediates and products, which can exert different effects depending on the context of the reaction .
類似化合物との比較
1,10-Undecadiene: A similar compound with a linear 11-carbon chain and double bonds at the first and tenth positions.
Uniqueness: 1,1’-(Undeca-1,10-diene-1,1-diyl)dibenzene is unique due to its specific structure, which combines the properties of a long aliphatic chain with the reactivity of aromatic rings.
特性
CAS番号 |
76786-04-4 |
|---|---|
分子式 |
C23H28 |
分子量 |
304.5 g/mol |
IUPAC名 |
1-phenylundeca-1,10-dienylbenzene |
InChI |
InChI=1S/C23H28/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h2,9-14,16-20H,1,3-8,15H2 |
InChIキー |
RYDKZZVXMJCFDU-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
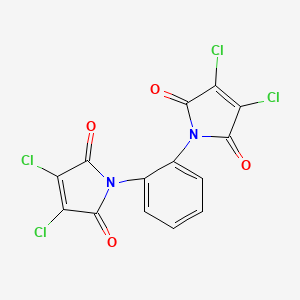
![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
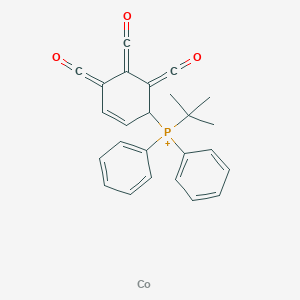

![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)
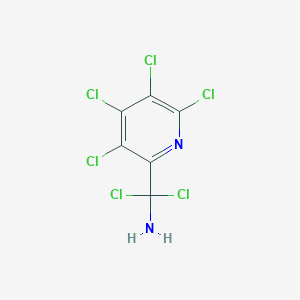
![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)
